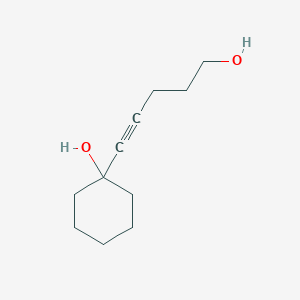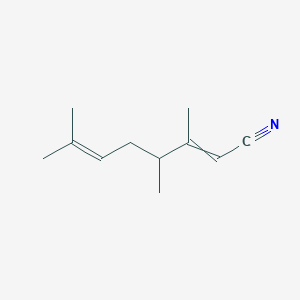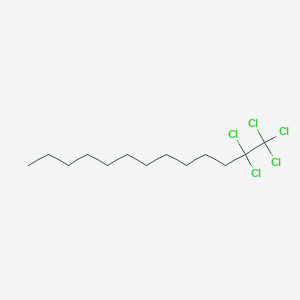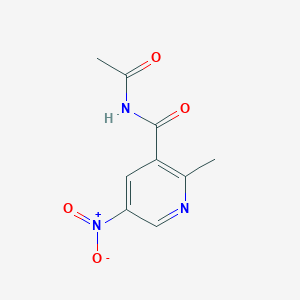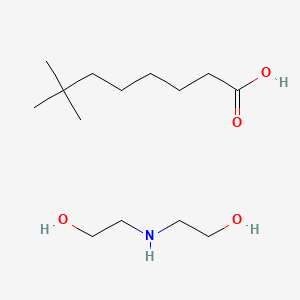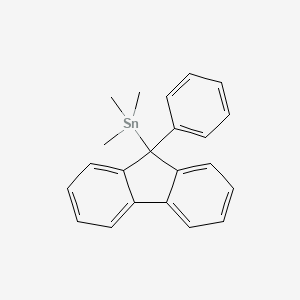
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane is an organotin compound with the molecular formula C22H22Sn It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a tin atom bonded to three methyl groups and a 9-phenyl-9H-fluoren-9-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane typically involves the reaction of 9-phenyl-9H-fluoren-9-yl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the 9-phenyl-9H-fluoren-9-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane involves its interaction with molecular targets, such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(9H-fluoren-9-yl)stannane: Similar structure but lacks the phenyl group.
Trimethyl(phenylmethyl)stannane: Contains a phenylmethyl group instead of the 9-phenyl-9H-fluoren-9-yl group.
Trimethyl(9-phenyl-9H-fluoren-9-yl)silane: Contains a silicon atom instead of tin.
Uniqueness
Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane is unique due to the presence of both the 9-phenyl-9H-fluoren-9-yl group and the tin atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61016-67-9 |
|---|---|
Formule moléculaire |
C22H22Sn |
Poids moléculaire |
405.1 g/mol |
Nom IUPAC |
trimethyl-(9-phenylfluoren-9-yl)stannane |
InChI |
InChI=1S/C19H13.3CH3.Sn/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;;;;/h1-13H;3*1H3; |
Clé InChI |
NWZHQXQUJLAFCI-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


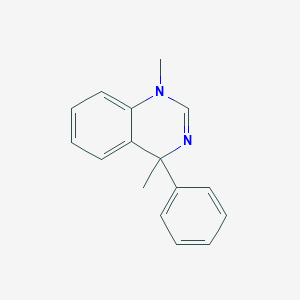
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
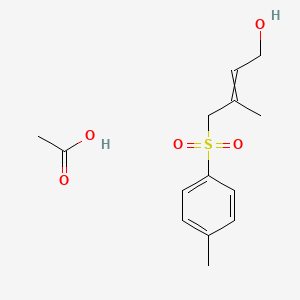
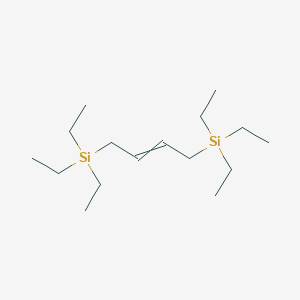

![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
